molecular formula C14H10ClFO2 B6404163 2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid CAS No. 1262010-17-2

2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6404163
CAS No.: 1262010-17-2
M. Wt: 264.68 g/mol
InChI Key: UMGURMHVOHOIEM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 2-methylbenzoic acid.

    Nitration and Reduction: The 3-chloro-4-fluoroaniline undergoes nitration to form 3-chloro-4-fluoronitrobenzene, which is then reduced to 3-chloro-4-fluoroaniline.

    Coupling Reaction: The 3-chloro-4-fluoroaniline is then coupled with 2-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used in the presence of alcohols.

Major Products

    Substitution Reactions: Products include substituted derivatives with different nucleophiles.

    Oxidation: Products include quinones.

    Esterification: Products include esters of this compound.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Shares similar substituents but differs in the functional group.

    2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains similar substituents but has an acetamide group instead of a benzoic acid moiety.

Uniqueness

2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid is unique due to the combination of chloro, fluoro, and methyl substituents on the benzoic acid framework

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-3-2-4-10(13(8)14(17)18)9-5-6-12(16)11(15)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGURMHVOHOIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690528
Record name 3'-Chloro-4'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-17-2
Record name 3'-Chloro-4'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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